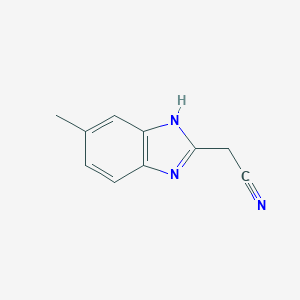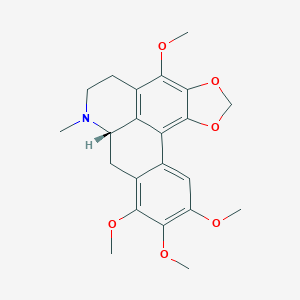
Leucoxylonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucoxylonine is a natural product that has been discovered in the roots of Leucoxylon campestre. It is a member of the oxindole alkaloid family and has been found to have a range of biological activities. In recent years, there has been a growing interest in leucoxylonine due to its potential as a new drug candidate.
Applications De Recherche Scientifique
Regulation of Protein Metabolism and Glucose Kinetics : Leucoxylonine, particularly in the form of leucine, is a significant regulator of protein metabolism. A study by Nair et al. (1992) found that leucine infusion in humans influences amino acid metabolism and spares glucose and lysine catabolism. It also decreases plasma concentrations of essential amino acids without significantly altering plasma concentrations of glucose, insulin, or other hormones (Nair, Matthews, Welle, & Braiman, 1992).
Impact on Dairy Cows : Research by Sadri et al. (2017) showed that leucine infusion in dairy cows significantly alters plasma amino acid concentrations and affects multiple intermediary metabolic pathways, including amino acid and energy metabolism, though it does not elicit an apparent insulin response (Sadri et al., 2017).
Use in Diagnostic Assays : A 2014 study by Kim et al. utilized leucine in a cell-based assay for simultaneous quantification of multiple amino acids, demonstrating its utility in the diagnosis of metabolic diseases (Kim et al., 2014).
Applications in Biotransformation : Chen et al. (2021) explored the use of leucine dehydrogenase in the biotransformation process for L-2-aminobutyric acid production, highlighting its potential in industrial production of drug precursors (Chen et al., 2021).
Enhancing Pulmonary Drug Delivery : A study by Seville et al. (2007) found that leucine can enhance the dispersibility and aerosolization properties of spray-dried powders, suggesting its application in pulmonary drug delivery (Seville, Learoyd, Li, Williamson, & Birchall, 2007).
Propriétés
Numéro CAS |
1358-96-9 |
|---|---|
Nom du produit |
Leucoxylonine |
Formule moléculaire |
C22H25NO6 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
(12S)-7,15,16,17-tetramethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14,16,18-hexaene |
InChI |
InChI=1S/C22H25NO6/c1-23-7-6-11-16-14(23)8-13-12(9-15(24-2)20(27-5)19(13)26-4)17(16)21-22(18(11)25-3)29-10-28-21/h9,14H,6-8,10H2,1-5H3/t14-/m0/s1 |
Clé InChI |
SFHWHWVEDBDXLV-AWEZNQCLSA-N |
SMILES isomérique |
CN1CCC2=C3[C@@H]1CC4=C(C(=C(C=C4C3=C5C(=C2OC)OCO5)OC)OC)OC |
SMILES |
CN1CCC2=C3C1CC4=C(C(=C(C=C4C3=C5C(=C2OC)OCO5)OC)OC)OC |
SMILES canonique |
CN1CCC2=C3C1CC4=C(C(=C(C=C4C3=C5C(=C2OC)OCO5)OC)OC)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



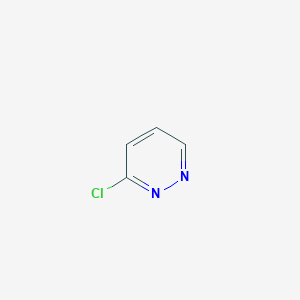
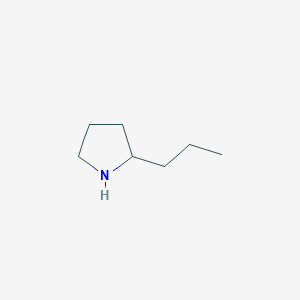
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-](/img/structure/B74181.png)
![[(E)-4-phenylbut-2-enyl]benzene](/img/structure/B74182.png)
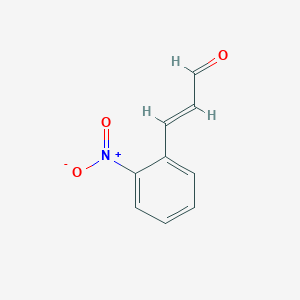
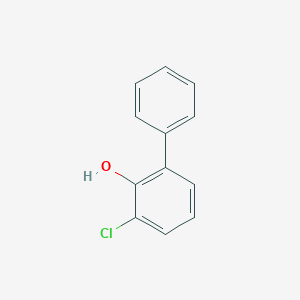
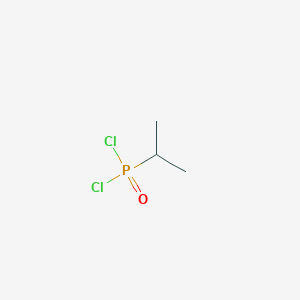
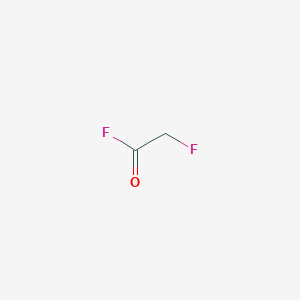
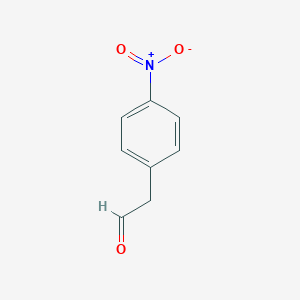
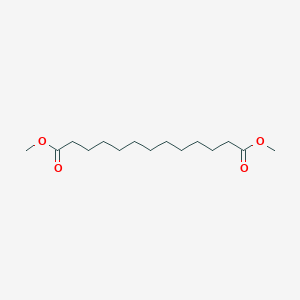
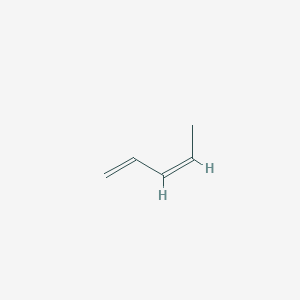
![Naphtho[2,1-d]thiazol-2-ylamine](/img/structure/B74196.png)
